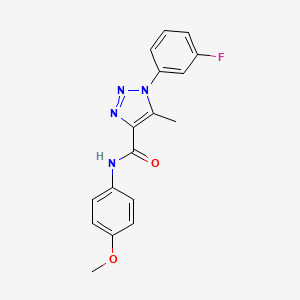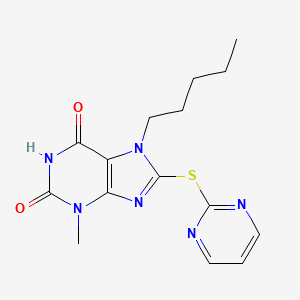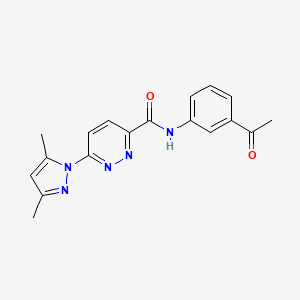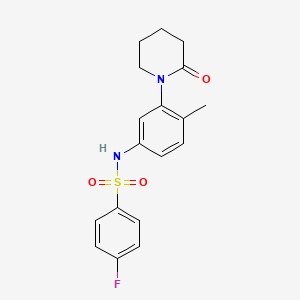
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" often involves condensation reactions, cyclization, and substitution reactions to achieve the desired complex heterocyclic structures. For example, the synthesis of related pyridine and pyrazole derivatives involves multiple steps, including nucleophilic substitution and cyclization to achieve the desired structural framework with specific functional groups (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using techniques such as X-ray crystallography. These studies provide insights into the three-dimensional arrangements of atoms within the molecule, enabling the understanding of molecular interactions and properties. For instance, the determination of crystal structures of related compounds reveals the presence of hydrogen bonding, pi-stacking interactions, and other non-covalent interactions that influence the compound's stability and reactivity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" and related compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic core. These structures may undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis, depending on the reaction conditions and the functional groups present (Ahsan et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are crucial for their practical applications. These properties are determined through experimental studies and are essential for the compound's formulation and delivery. For instance, the solubility and stability of these compounds in various solvents can significantly impact their utility in pharmaceutical formulations (Patel & Patel, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with biological molecules, are critical for understanding the compound's potential as a pharmaceutical agent. Studies on related compounds have shown a range of activities, from antimicrobial to anticancer properties, attributed to their chemical structure and reactivity (Gulea et al., 2019).
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide exhibit antimicrobial activities. For instance, Patel and Patel (2010) synthesized compounds from a lead molecule related to fluoroquinolone and tested them for antifungal and antibacterial activities. This suggests potential applications of this compound in developing antimicrobial agents (Patel & Patel, 2010).
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide have been extensively studied, indicating the chemical versatility and potential for further chemical modifications. A study by Ahsan et al. (2016) synthesized a series of semicarbazone derivatives and subjected them to computational pharmacokinetic studies to predict molecular properties, showcasing the compound's adaptability for various biological applications (Ahsan et al., 2016).
Cancer Research
There's ongoing research into the potential applications of this compound in cancer therapy. Lu et al. (2021) synthesized a molecule with antiproliferative activity, indicating the compound's potential in developing cancer therapeutics. The study highlighted the compound's significant inhibitory activity against some cancer cell lines, suggesting its utility in cancer research (Lu et al., 2021).
Material Science
In the field of material science, compounds related to N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide have been explored for their electrochemical and electrochromic properties. Liou and Chang (2008) synthesized a series of novel polyamides with inherent viscosities and evaluated their electrochromic properties, indicating potential applications in electronic devices (Liou & Chang, 2008).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-28-15-10-16(25)24(12-8-6-11(20)7-9-12)23-17(15)19(27)22-14-5-3-2-4-13(14)18(21)26/h2-10H,1H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLQPPRWMGFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)
![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)


![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)


![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)